Diethyl 2-(benzylamino)malonate
Overview
Description
Diethyl 2-(benzylamino)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzylamino group attached to the central carbon of the propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(benzylamino)malonate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with benzylamine. The reaction typically involves the formation of an enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with benzylamine to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of diethyl 2-(benzylamino)propanedioate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(benzylamino)malonate undergoes various chemical reactions, including:
Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl 2-(benzylamino)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic properties.
Mechanism of Action
The mechanism of action of diethyl 2-(benzylamino)propanedioate involves its interaction with biological molecules through its functional groups. The benzylamino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A precursor in the synthesis of diethyl 2-(benzylamino)propanedioate.
Ethyl acetoacetate: Another malonic ester with similar reactivity but different functional groups.
Methyl 2-(benzylamino)propanedioate: A methyl ester analog with similar properties.
Uniqueness
Diethyl 2-(benzylamino)malonate is unique due to the presence of the benzylamino group, which imparts distinct reactivity and potential biological activity compared to other malonic esters .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
diethyl 2-(benzylamino)propanedioate |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)15-10-11-8-6-5-7-9-11/h5-9,12,15H,3-4,10H2,1-2H3 |
InChI Key |
HVHMRTNBJYCLFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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